N-{3-[(4-Ethoxyphenyl)carbamoyl]-4H,5H,6H,7H,8H-cyclohepta[B]thiophen-2-YL}pyridine-4-carboxamide
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Overview
Description
N-{3-[(4-Ethoxyphenyl)carbamoyl]-4H,5H,6H,7H,8H-cyclohepta[B]thiophen-2-YL}pyridine-4-carboxamide is a complex organic compound that features a unique structure combining a pyridine ring, a thiophene ring, and a cycloheptane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[(4-Ethoxyphenyl)carbamoyl]-4H,5H,6H,7H,8H-cyclohepta[B]thiophen-2-YL}pyridine-4-carboxamide typically involves multi-step organic synthesis. The process begins with the preparation of the core cycloheptathiophene structure, followed by the introduction of the pyridine and ethoxyphenyl groups. Key steps include:
Formation of the Cycloheptathiophene Core: This can be achieved through a series of cyclization reactions involving thiophene derivatives.
Attachment of the Pyridine Ring: This step often involves coupling reactions such as Suzuki or Heck coupling.
Introduction of the Ethoxyphenyl Group: This is typically done through carbamoylation reactions using appropriate reagents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced catalytic systems to streamline the process.
Chemical Reactions Analysis
Types of Reactions
N-{3-[(4-Ethoxyphenyl)carbamoyl]-4H,5H,6H,7H,8H-cyclohepta[B]thiophen-2-YL}pyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
N-{3-[(4-Ethoxyphenyl)carbamoyl]-4H,5H,6H,7H,8H-cyclohepta[B]thiophen-2-YL}pyridine-4-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure and biological activity.
Materials Science: The compound’s structural properties make it a candidate for use in the development of advanced materials, such as organic semiconductors.
Biological Research: It is used in studies investigating its interaction with various biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism by which N-{3-[(4-Ethoxyphenyl)carbamoyl]-4H,5H,6H,7H,8H-cyclohepta[B]thiophen-2-YL}pyridine-4-carboxamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-{3-[(4-Methoxyphenyl)carbamoyl]-4H,5H,6H,7H,8H-cyclohepta[B]thiophen-2-YL}pyridine-4-carboxamide
- N-{3-[(4-Chlorophenyl)carbamoyl]-4H,5H,6H,7H,8H-cyclohepta[B]thiophen-2-YL}pyridine-4-carboxamide
Uniqueness
N-{3-[(4-Ethoxyphenyl)carbamoyl]-4H,5H,6H,7H,8H-cyclohepta[B]thiophen-2-YL}pyridine-4-carboxamide is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This makes it distinct from similar compounds with different substituents, such as methoxy or chlorophenyl groups.
Properties
IUPAC Name |
N-[3-[(4-ethoxyphenyl)carbamoyl]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl]pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O3S/c1-2-30-18-10-8-17(9-11-18)26-23(29)21-19-6-4-3-5-7-20(19)31-24(21)27-22(28)16-12-14-25-15-13-16/h8-15H,2-7H2,1H3,(H,26,29)(H,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOENLMCUTOTYCS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=C(SC3=C2CCCCC3)NC(=O)C4=CC=NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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